LPS-Neutralizing Potency: Tachyplesin II Outperforms Tachyplesin I and Polyphemusin I in the Limulus Clotting Factor C Activation Assay
In a quantitative Limulus clotting factor C activation assay that measures LPS-neutralizing capacity, synthetic Tachyplesin II exhibited a relative potency of 2.1, compared to natural Tachyplesin I (set as the baseline of 1.0) and synthetic Polyphemusin I (relative potency 0.61) [1]. This represents a 2.1-fold potency advantage over TI and a 3.4-fold advantage over Polyphemusin I for neutralizing LPS-mediated pathway activation [1].
| Evidence Dimension | Relative LPS-neutralizing potency (clotting factor C activation inhibition) |
|---|---|
| Target Compound Data | Relative potency = 2.1 (normalized to natural TI = 1.0) |
| Comparator Or Baseline | Tachyplesin I = 1.0 (baseline); Polyphemusin I = 0.61 |
| Quantified Difference | TII is 2.1× more potent than TI; 3.4× more potent than Polyphemusin I |
| Conditions | Limulus clotting factor C activation assay; synthetic peptides; lipopolysaccharide-mediated activation |
Why This Matters
For researchers studying endotoxin neutralization or Gram-negative sepsis models, TII provides significantly higher LPS-neutralizing capacity per unit mass than its closest natural homologs, reducing the peptide quantity required to achieve a given neutralization endpoint.
- [1] Masuda K, Ohta M, Ito H, Tanaka S, Arakawa Y, Wacharotayankun R, Kato N. Studies on Peptides. CLXVIII. Syntheses of Three Peptides Isolated from Horseshoe Crab Hemocytes, Tachyplesin I, Tachyplesin II, and Polyphemusin I. Chem Pharm Bull. 1989;37(10):2661-2664. doi:10.1248/cpb.37.2661 View Source
